molecular formula C13H15N3O B11790378 2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one

2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B11790378
M. Wt: 229.28 g/mol
InChI Key: KMGOAKOVAFTXDF-UHFFFAOYSA-N
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Description

2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family This compound is characterized by a bicyclic structure that includes a pyridine ring fused to a pyrimidine ring, with a cyclohexyl group attached to the nitrogen atom at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine derivatives with formamide or formamidine acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrido[3,4-d]pyrimidin-4(3H)-one .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as lithiation, quenching with carbon dioxide, and subsequent cyclization. The use of protecting groups, such as Boc or pivaloyl derivatives, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-d]pyrimidine-4-one derivatives, while reduction can lead to the formation of dihydropyrido[3,4-d]pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-cyclohexyl-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C13H15N3O/c17-13-10-6-7-14-8-11(10)15-12(16-13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16,17)

InChI Key

KMGOAKOVAFTXDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=CN=C3)C(=O)N2

Origin of Product

United States

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